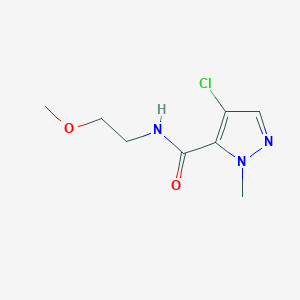
6-iodo-3-(2-methoxyphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-iodo-3-(2-methoxyphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. It is a potent inhibitor of protein kinase activity and has been studied extensively for its potential use in cancer treatment.
作用机制
The mechanism of action of 6-iodo-3-(2-methoxyphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone involves the inhibition of protein kinase activity. Specifically, it binds to the ATP-binding site of the kinase and prevents the transfer of phosphate groups to downstream targets. This results in the inhibition of cell proliferation and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of protein kinase activity, it has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for the growth and spread of cancer cells.
实验室实验的优点和局限性
One advantage of using 6-iodo-3-(2-methoxyphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone in lab experiments is its potent inhibitory activity against protein kinases. This makes it a valuable tool for studying the role of these kinases in cancer cell proliferation and survival. However, one limitation is that it may not be effective against all types of cancer, and its use may be limited by its toxicity and potential side effects.
未来方向
There are several future directions for research on 6-iodo-3-(2-methoxyphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone. One area of focus is the development of more potent and selective inhibitors of protein kinases, which could lead to more effective cancer treatments. Another area of research is the development of combination therapies that target multiple signaling pathways involved in cancer cell proliferation and survival. Additionally, there is a need for further research on the toxicity and potential side effects of this compound, as well as its pharmacokinetics and pharmacodynamics in vivo.
合成方法
The synthesis of 6-iodo-3-(2-methoxyphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone involves a multi-step process that begins with the reaction of 2-aminobenzophenone with ethyl acetoacetate to form 2-ethyl-4-oxo-3,4-dihydroquinazoline-3-carboxylate. This compound is then reacted with iodine monochloride to form 6-iodo-3-(2-ethoxycarbonylphenyl)-2-methylquinazolin-4(3H)-one. The final step involves the reaction of this compound with 2-methoxybenzaldehyde and phenylacetylene to form this compound.
科学研究应用
6-iodo-3-(2-methoxyphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of protein kinases, which play a critical role in cancer cell proliferation and survival. In particular, it has been found to inhibit the activity of the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR), both of which are overexpressed in many types of cancer.
属性
IUPAC Name |
6-iodo-3-(2-methoxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17IN2O2/c1-28-21-10-6-5-9-20(21)26-22(14-11-16-7-3-2-4-8-16)25-19-13-12-17(24)15-18(19)23(26)27/h2-15H,1H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSIZIITSYENFM-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5406423.png)
![5-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]-3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazole](/img/structure/B5406427.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B5406435.png)
![N'-cyclopentyl-N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methylurea](/img/structure/B5406450.png)
![5-[1-(3-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5406466.png)
![3-({[1-(2,3,4-trifluorobenzyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5406474.png)
![2-(1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B5406482.png)
![3-cyclohex-1-en-1-yl-5-{[(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5406483.png)
![5-methoxy-3-methyl-2-{[3-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indole](/img/structure/B5406488.png)
![2-[2-(5-nitro-2-furyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5406496.png)

![2-benzyl-5-imino-6-(4-isopropylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5406502.png)
![3-[(dimethylamino)methyl]-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-3-piperidinol](/img/structure/B5406509.png)
